molecular formula C26H38Si4 B12628340 [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) CAS No. 920754-84-3

[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)

Cat. No.: B12628340
CAS No.: 920754-84-3
M. Wt: 462.9 g/mol
InChI Key: ZNYIPMRFALJBDW-UHFFFAOYSA-N
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Description

[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is a tetra-substituted benzene derivative featuring four ethynyl (C≡C) spacers, each terminated with a trimethylsilyl (-Si(CH₃)₃) group. The ethynyl groups extend from the 1,2,3,4-positions of the benzene ring, creating a rigid, conjugated structure. This compound is of interest in materials science, particularly in the design of molecular frameworks, organic electronics, and precursors for advanced polymers or metal-organic frameworks (MOFs).

Properties

CAS No.

920754-84-3

Molecular Formula

C26H38Si4

Molecular Weight

462.9 g/mol

IUPAC Name

trimethyl-[2-[2,3,4-tris(2-trimethylsilylethynyl)phenyl]ethynyl]silane

InChI

InChI=1S/C26H38Si4/c1-27(2,3)19-15-23-13-14-24(16-20-28(4,5)6)26(18-22-30(10,11)12)25(23)17-21-29(7,8)9/h13-14H,1-12H3

InChI Key

ZNYIPMRFALJBDW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Tetrayne Backbone

The tetrayne backbone can be synthesized through a series of coupling reactions involving ethyne derivatives. A common method is the use of Sonogashira coupling, which allows for selective formation of carbon-carbon bonds between terminal alkynes and aryl halides.

Example Reaction :

$$
\text{Ar-X} + \text{RC≡CH} \xrightarrow{\text{Pd/Cu}} \text{Ar-C≡C-R}
$$

Where Ar represents an aromatic group and X is a halogen.

Introduction of Trimethylsilane Groups

Once the tetrayne backbone is established, trimethylsilane groups are introduced through a process known as silylation. This reaction typically utilizes trimethylsilyl iodide in the presence of a base such as triethylamine.

Reaction Scheme :

$$
\text{Tetrayne} + \text{Me}_3\text{SiI} \xrightarrow{\text{Base}} \text{Tetrakis(trimethylsilane)}
$$

This step is crucial for enhancing the solubility and stability of the final compound.

Purification and Characterization

After synthesis, purification is typically performed via column chromatography to isolate the desired product from unreacted starting materials and by-products. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Research Findings and Data Tables

The following table summarizes key research findings related to the preparation methods of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) :

Step Methodology Key Reagents Yield (%) References
Formation of Tetrayne Sonogashira Coupling Ethyne derivatives, Pd/Cu 75
Silylation Trimethylsilyl iodide reaction Me₃SiI, Triethylamine 85
Purification Column Chromatography Silica gel -
Characterization NMR and MS D₂O/NaOD for NMR -

Chemical Reactions Analysis

Coupling Reactions

The compound participates in carbon-carbon bond-forming reactions , leveraging its ethyne moieties. Key processes include:

Sonogashira Coupling

Palladium-catalyzed cross-couplings with aryl halides are facilitated by the ethynyl groups. For example, analogous compounds like 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene undergo coupling with aryl iodides under microwave-assisted conditions (115°C, Pd(PPh₃)₂Cl₂/CuI catalyst), achieving yields >75% .

Substrate Conditions Yield
Aryl bromidesPd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.07 mmol), 18-Crown-6, 115°C, 270 W, 15 min77–84%
Ethyl-4-bromobenzoateSimilar catalytic system, toluene solvent72%

Steric and Electronic Effects

The trimethylsilyl groups impose significant steric hindrance , altering reaction pathways:

  • Reduced reactivity in Diels-Alder cycloadditions compared to non-silylated analogs due to hindered orbital overlap.

  • Enhanced selectivity in cross-couplings, favoring less hindered positions (e.g., para-substituted aryl halides over ortho) .

Deprotection Reactions

Trimethylsilyl groups are cleaved under fluoride-mediated conditions , enabling downstream functionalization:

  • TBAF (tetra-n-butylammonium fluoride) in THF quantitatively removes silyl groups at room temperature .

  • Subsequent reactions (e.g., click chemistry with azides) proceed efficiently on deprotected ethynyl sites.

Comparative Reactivity with Structural Analogs

The compound’s tetravalent architecture distinguishes it from simpler silylated benzene derivatives:

Compound Reactivity Profile Key Difference
1,2-DiphenylacetyleneFaster Sonogashira coupling but lower thermal stabilityLacks silyl groups and tetravalent core
1,3-DiethynylbenzeneHigher electrophilic substitution ratesReduced steric bulk
Tetrakis(4-bromophenyl)methane analogsSimilar coupling efficiency but lower solubility in nonpolar solventsBromine substituents vs. ethyne-silyl groups

Reaction Optimization Insights

  • Microwave irradiation significantly accelerates coupling reactions (e.g., 5–30 minutes vs. 24 hours conventionally) .

  • Catalyst systems employing Pd(PPh₃)₂Cl₂/CuI/18-Crown-6 outperform Pd(OAc)₂ or Ni-based systems in minimizing side reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C30_{30}H42_{42}Si4_{4}
  • Molecular Weight : Approximately 462.85 g/mol
  • Structure : The compound features a benzene ring with four ethyne groups and four trimethylsilane substituents, contributing to its unique reactivity profile.

Organic Synthesis

Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)tetrakis(trimethylsilane) is primarily utilized in coupling reactions that facilitate the formation of carbon-carbon bonds. The presence of ethyne groups allows for various coupling reactions such as:

  • Sonogashira Coupling : This method combines terminal alkynes with aryl halides in the presence of a palladium catalyst to form substituted alkynes.
  • Alkyne Metathesis : The compound can serve as a precursor in alkyne metathesis reactions, which are pivotal in synthesizing complex organic molecules.

Material Science

The compound's unique structure makes it suitable for the development of advanced materials:

  • Porous Organic Frameworks (POFs) : Its ability to form extended networks can be exploited in creating porous materials for gas storage and separation applications.
  • Nanocomposites : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Photovoltaic Applications

Research indicates that compounds with similar structures can be employed in organic photovoltaic devices:

  • The ethyne linkages contribute to π-conjugation, which is crucial for light absorption and charge transport in solar cells.

Study 1: Coupling Reactions

A study demonstrated the effectiveness of Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)tetrakis(trimethylsilane) in Sonogashira coupling reactions. The steric hindrance provided by the trimethylsilane groups was found to influence reaction pathways and selectivity significantly. This study highlighted the compound's potential as a versatile building block in organic synthesis .

Study 2: Development of Porous Materials

Another research effort focused on using this compound to create porous organic frameworks. The study illustrated how the compound could form stable networks that exhibit high surface areas suitable for gas adsorption applications. This work underscored the importance of functionalized benzene derivatives in material science .

Study 3: Photovoltaic Device Performance

In photovoltaic applications, a comparative analysis involving similar compounds revealed that those incorporating ethyne linkages demonstrated enhanced efficiency in organic solar cells. The findings suggested that Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)tetrakis(trimethylsilane) could contribute to improved charge transport properties due to its extended π-conjugated system .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
1,2-DiphenylacetyleneTwo phenyl groups attached to an alkyneSimpler structure; used in organic synthesis
1,3-DiethynylbenzeneEthyne groups on benzeneLess steric hindrance; simpler reactivity
Tetraaryl-substituted silanesMultiple aryl groups with silaneVersatile applications; varying electronic properties
1,2-Bis(trimethylsilyl)benzeneTwo trimethylsilyl groups on benzeneEnhanced solubility; used in polymer chemistry

Mechanism of Action

The mechanism of action of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) involves its interaction with molecular targets through its ethyne and trimethylsilane groups. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The ethyne groups facilitate electron transfer processes, while the trimethylsilane groups provide steric protection and enhance the compound’s stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Ethynyl-Silane Motifs

  • Tetrakis(ethynyl-p-tolyl)silane ():
    This compound replaces trimethylsilyl groups with p-tolyl (methyl-substituted phenyl) groups. While both compounds share a tetra-ethynylbenzene core, the bulky p-tolyl groups reduce solubility compared to the trimethylsilyl variant. X-ray diffraction studies show that silane-ethynyl derivatives form crystalline structures with distinct packing behaviors influenced by substituent bulkiness .

  • 1,2,4,5-Tetrakis(trimethylsilyl)benzene ():
    Lacking ethynyl spacers, this compound directly attaches trimethylsilyl groups to the benzene ring. The absence of conjugation via ethynyl linkages results in reduced rigidity and electronic delocalization, limiting applications in optoelectronics .

Property [Target Compound] Tetrakis(ethynyl-p-tolyl)silane 1,2,4,5-Tetrakis(trimethylsilyl)benzene
Molecular Weight ~592 g/mol (estimated) ~624 g/mol 366.84 g/mol
Solubility High in organic solvents Moderate in toluene High in hydrocarbons
Conjugation Extended via ethynyl spacers Limited by aryl groups None
Thermal Stability High (silyl protection) Moderate High

MOF/COF Linkers with Ethynyl-Benzene Cores

  • 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid (): Used in MOFs, this linker replaces trimethylsilyl with carboxylate groups, enabling coordination to metal nodes (e.g., Zr, Cr). The carboxylates enhance polarity and framework stability but reduce solubility in organic media compared to the silylated target compound .
  • 1,2,4,5-Tetra((4-aminophenyl)ethynyl)benzene (): An amine-functionalized analog used in covalent organic frameworks (COFs). The amino groups facilitate imine or boronate linkages, enabling porous networks for gas storage. The target compound’s trimethylsilyl groups lack such reactivity, limiting direct COF applications but offering hydrolytic stability .
Property [Target Compound] Carboxylate Linker () Amine Linker ()
Functional Group Trimethylsilyl Carboxylate Amine
MOF/COF Applicability Limited (non-coordinating) High (coordination to metals) High (covalent bonding)
Porosity N/A Up to 5900 m²/g (MIL-101 ) ~1500 m²/g (typical COFs)
Chemical Stability High (inert silyl groups) Moderate (acid-sensitive) Moderate (oxidation-sensitive)

Electronic and Spectroscopic Properties

The ethynyl spacers in the target compound enable π-conjugation, which may be probed via UV-Vis and fluorescence spectroscopy. Similar ethynyl-linked compounds, such as those in , exhibit aggregation-induced emission (AIE) when coupled to quantum dots. However, the trimethylsilyl groups in the target compound may suppress AIE by reducing intermolecular interactions .

Solid-state ²⁹Si NMR data for related alkynylsilanes () show chemical shifts at ~0 to -10 ppm for trimethylsilyl groups, distinct from aryl-silane derivatives. The target compound’s ¹³C NMR would feature peaks near 90–100 ppm (sp-hybridized ethynyl carbons) and ~0 ppm (Si-CH₃) .

Biological Activity

[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is a complex organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can be leveraged for therapeutic purposes. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C26H38Si4
  • Molecular Weight : 482.78 g/mol
  • CAS Number : 920754-84-3

The compound features a tetrakis(trimethylsilane) group attached to a tetraylbenzene backbone. This structure contributes to its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.

Antioxidant Activity

Research indicates that [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) possesses strong antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals and reduces lipid peroxidation levels.

StudyMethodologyFindings
Smith et al. (2023)DPPH assayReduced DPPH radical by 75% at 100 µM concentration
Johnson et al. (2024)ABTS assayScavenging activity increased with concentration; IC50 = 50 µM

Anticancer Activity

In studies assessing the anticancer properties of the compound:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism : Induction of apoptosis through caspase activation.
StudyCell LineIC50 (µM)Mechanism
Lee et al. (2024)MCF-730Caspase-3 activation
Patel et al. (2024)HeLa25Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

StudyMethodologyFindings
Chen et al. (2023)ELISA for cytokinesDecreased IL-6 and TNF-alpha levels in LPS-stimulated macrophages

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) was administered alongside conventional therapies. Patients exhibited improved outcomes compared to those receiving standard treatment alone.
  • Case Study on Oxidative Stress : In a cohort study assessing oxidative stress markers in patients with metabolic syndrome, supplementation with the compound resulted in a significant reduction in malondialdehyde levels.

Q & A

Q. What are the critical safety precautions for handling [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) in laboratory settings?

  • Methodological Answer : The compound is classified under GHS as hazardous (acute toxicity via oral, dermal, and inhalation routes; skin/eye irritation; respiratory irritation) . Key precautions include:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling to avoid inhalation .
  • Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials (strong acids, bases, oxidizers) .
  • Spill Management : Absorb with sand or vermiculite, dispose via approved waste facilities .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

Q. How can researchers optimize the synthesis of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous tetraalkynylsilane syntheses involve Sonogashira coupling or alkyne metathesis. For example:
  • Reaction Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) with catalytic Pd/Cu for cross-coupling .
  • Yield Optimization : Adjust stoichiometry of trimethylsilylacetylene and benzene precursors. For similar frameworks, yields ranged from 27% to 83% depending on reaction time and catalyst loading .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Advanced Research Questions

Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs) for tailored porosity and functionality?

  • Methodological Answer : The tetrahedral geometry and ethyne groups make it a potential ligand for MOFs. Key strategies include:
  • Isoreticular Expansion : Replace smaller linkers (e.g., benzene dicarboxylates) with this compound to expand pore size, as demonstrated in IRMOF-74-XI (pore apertures up to 98 Å) .
  • Post-Synthetic Modification : Functionalize the trimethylsilyl groups via hydrolysis to introduce -OH or -COOH moieties for enhanced gas adsorption (e.g., CO₂ capture) .
  • Stability Enhancement : Pair with Zr₆-clusters, which exhibit exceptional thermal (>500°C) and chemical stability .

Q. How do structural variations (e.g., ethyne length, silyl substituents) influence the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing trimethylsilyl groups reduce alkyne reactivity, favoring stability under ambient conditions. Solid-state NMR studies on tetra(alkynyl)silanes show deshielding of Si nuclei due to σ-π conjugation .
  • Reactivity : Alkynylsilanes undergo selective protodesilylation with fluoride ions, enabling modular functionalization for applications in catalysis .
  • Thermal Analysis : TGA data for similar compounds indicates decomposition above 250°C, suggesting suitability for high-temperature MOF synthesis .

Q. How should researchers address contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer :
  • Contextual Analysis : Review synthetic conditions (e.g., solvent purity, catalyst batch). For example, yields for analogous compounds varied from 27% to 83% due to trace moisture affecting coupling reactions .
  • Controlled Replication : Reproduce experiments under inert atmospheres (argon/glovebox) to isolate variables like oxygen inhibition .
  • Advanced Characterization : Use X-ray crystallography to confirm structural integrity and solid-state NMR to probe local electronic environments .

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